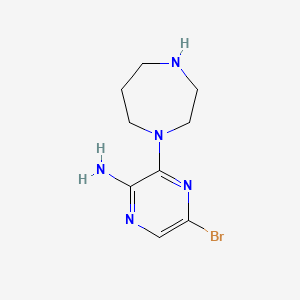

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine

Beschreibung

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine is a brominated pyrazin-2-amine derivative featuring a 1,4-diazepane (a seven-membered ring with two nitrogen atoms) substituent at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting kinase enzymes or G-protein-coupled receptors. Its synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions, as inferred from related compounds in the evidence .

Eigenschaften

IUPAC Name |

5-bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrN5/c10-7-6-13-8(11)9(14-7)15-4-1-2-12-3-5-15/h6,12H,1-5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBAZYWQPREMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587510 | |

| Record name | 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-22-1 | |

| Record name | 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

Diazepane Substitution: The diazepane ring is introduced via nucleophilic substitution reactions, where the pyrazine derivative reacts with a diazepane precursor under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Cyclization Reactions: The diazepane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its biological activity, including antimicrobial, antiviral, and anticancer properties.

Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine and its analogs:

Structural and Functional Insights:

Ring Size and Flexibility: The 1,4-diazepane ring in the target compound offers greater conformational flexibility compared to piperazine (6-membered) or pyrrolidine (5-membered) analogs. This flexibility may enhance binding to proteins with dynamic active sites .

Substituent Effects: Bromine: Common across all analogs, bromine increases electrophilicity and may participate in halogen bonding with biological targets . Trifluoroethoxy Group: Introduces strong electron-withdrawing effects, which could stabilize the molecule against metabolic degradation .

The nitro group in 5-Bromo-4-(4-fluorobenzyl-diazepane)-3-nitropyridin-2-amine may confer redox activity, useful in prodrug design .

Biologische Aktivität

5-Bromo-3-(1,4-diazepan-1-yl)pyrazin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the fifth position of the pyrazine ring and a diazepane moiety at the third position. Its molecular formula is CHBrN, with a molecular weight of approximately 319.2 g/mol. The presence of both the bromine and diazepane groups contributes to its unique reactivity and biological profile.

The mechanism of action for this compound involves its interaction with various molecular targets, including:

- Enzymes : It may inhibit specific enzymes involved in metabolic pathways.

- Receptors : The compound has shown potential in modulating neurotransmitter receptors, which could be relevant for treating mood disorders.

- Proteins : Interactions with proteins involved in cell signaling pathways have also been noted.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects.

Antiviral Properties

The compound has also been evaluated for its antiviral activity. Initial findings indicate potential efficacy against certain viral pathogens, although further studies are necessary to elucidate its mechanism.

Anticancer Potential

In vitro studies have indicated that this compound may have anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against Gram-positive bacteria with an MIC of 20 µg/mL. |

| Study 2 | Antiviral | Inhibitory effects observed in vitro against influenza virus. |

| Study 3 | Anticancer | Induced apoptosis in A549 lung cancer cells at concentrations >10 µM. |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it could inhibit the proliferation of MCF7 breast cancer cells. The study reported an IC value of approximately 15 µM, indicating promising anticancer activity.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., diazepane integration at δ 2.5–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm for pyrazine) .

- HRMS (ESI+) : Validate molecular formula (e.g., [M+H]⁺ for C₉H₁₂BrN₅: calc. 278.03, obs. 278.02) .

- FT-IR : Identify N-H stretches (3300–3500 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹) .

Note : X-ray crystallography resolves stereochemical ambiguities in diazepane substituents .

What experimental strategies are recommended for evaluating the environmental fate of this compound?

Advanced

Environmental persistence studies should follow OECD guidelines:

- Partitioning studies : Measure log Kow (octanol-water) via shake-flask methods to assess bioaccumulation potential .

- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis. Monitor degradation products via LC-MS .

- Microbial degradation : Use soil slurry assays with activated sludge to quantify half-life under aerobic/anaerobic conditions .

Data interpretation : Correlate structural stability (e.g., C-Br bond strength) with degradation rates. Brominated pyrazines often exhibit slower hydrolysis compared to chloro analogs .

What safety protocols are critical when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent bromine displacement or oxidation .

- Spill management : Neutralize with activated carbon and dispose as hazardous halogenated waste .

Note : No comprehensive toxicity data exists; assume acute toxicity and prioritize ALARA (As Low As Reasonably Achievable) exposure .

How can computational methods enhance the development of bioactive derivatives?

Q. Advanced

- QSAR modeling : Train models on existing bioactivity data (e.g., pIC₅₀ vs. logP, polar surface area) to predict novel derivatives with optimized ADME profiles .

- Molecular dynamics (MD) : Simulate binding stability of derivatives in target active sites (e.g., 100 ns MD runs to assess hydrogen bond retention) .

- Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., -Br vs. -CF₃) to prioritize synthesis .

Validation : Cross-check computational predictions with in vitro assays (e.g., kinase inhibition) to refine models .

How do structural modifications at the diazepane moiety influence target selectivity?

Q. Advanced

- Steric effects : Bulky substituents (e.g., cyclohexyl vs. methyl) reduce off-target interactions with G-protein-coupled receptors (GPCRs) but may lower solubility .

- Electron density : Electron-donating groups (e.g., -OCH₃) on diazepane enhance π-stacking with aromatic residues in kinase ATP-binding pockets .

Experimental design : Synthesize a focused library of diazepane analogs and screen against a panel of 50+ kinases to map selectivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.